6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one
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Overview
Description
6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one is a heterocyclic compound that features a fused indole and dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-hydroxyindole-2,3-dione with suitable reagents to form the dioxin ring . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which 6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one exerts its effects often involves interaction with biological macromolecules. For instance, it may intercalate into DNA, disrupting replication and transcription processes. The molecular targets and pathways involved can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Known for its DNA intercalating properties and pharmacological activities.
Chromeno[2,3-b]indoles: Used in antibiotic research.
3-Alkenyl-oxindoles: Known for their anticancer properties .
Uniqueness
6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one is unique due to its fused dioxin and indole ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
184165-63-7 |
---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6H-[1,4]dioxino[2,3-f]indol-3-one |
InChI |
InChI=1S/C10H7NO3/c12-10-5-13-8-3-6-1-2-11-7(6)4-9(8)14-10/h1-4,11H,5H2 |
InChI Key |
KTRLUDXRMJZWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=C(O1)C=C3C=CNC3=C2 |
Origin of Product |
United States |
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